An In-depth Technical Guide to 1-Acetylpiperidine-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Acetylpiperidine-3-carbaldehyde: Synthesis, Properties, and Applications
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a versatile, three-dimensional scaffold for molecular recognition.[2] 1-Acetylpiperidine-3-carbaldehyde is a functionalized piperidine derivative that holds significant promise as a building block in the synthesis of novel therapeutics. The presence of a reactive aldehyde group at the 3-position, combined with the N-acetylated piperidine core, offers a unique combination of functionalities for the elaboration of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, and the predicted physicochemical and spectroscopic properties of 1-Acetylpiperidine-3-carbaldehyde, highlighting its potential utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
Direct experimental data for 1-Acetylpiperidine-3-carbaldehyde is limited in the current scientific literature. However, by analyzing its constituent parts and related known compounds, we can predict its key physicochemical properties with a reasonable degree of accuracy.
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₈H₁₃NO₂ | Based on its chemical structure. |
| Molecular Weight | 155.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | The isomeric 1-Acetylpiperidine-4-carbaldehyde is a colorless to pale-yellow liquid. The parent compound, 1-acetylpiperidine, is also a liquid at room temperature.[2] |
| Boiling Point | > 200 °C (estimated) | 1-Acetylpiperidine has a boiling point of 99 °C at 3 Torr.[2] The addition of the polar carbaldehyde group is expected to significantly increase the boiling point at atmospheric pressure. |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol). Limited solubility in water. | The N-acetyl group and the aldehyde introduce polarity, but the overall molecule retains significant nonpolar character. |
| Storage | Store in an inert atmosphere, under refrigeration. | Similar piperidine derivatives, especially aldehydes, can be sensitive to air and light. |
Proposed Synthesis of 1-Acetylpiperidine-3-carbaldehyde
A plausible and efficient multi-step synthesis of 1-Acetylpiperidine-3-carbaldehyde can be envisioned starting from the readily available and inexpensive nicotinic acid (Vitamin B3). This synthetic route involves four key transformations:
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Reduction of Nicotinic Acid to 3-Pyridinemethanol: This can be achieved through esterification of the carboxylic acid followed by reduction with a mild reducing agent like sodium borohydride.[3]
-
Hydrogenation of 3-Pyridinemethanol to 3-Piperidinemethanol: The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation.
-
N-Acetylation of 3-Piperidinemethanol: The secondary amine of the piperidine ring is acetylated using acetic anhydride or acetyl chloride.
-
Oxidation of 1-Acetyl-3-piperidinemethanol to 1-Acetylpiperidine-3-carbaldehyde: A mild oxidation, such as the Swern oxidation, is employed to convert the primary alcohol to the desired aldehyde without over-oxidation to a carboxylic acid.
Experimental Protocols
Step 1 & 2: Synthesis of 3-Piperidinemethanol from Nicotinic Acid
A two-step, one-pot procedure can be employed for this transformation. First, nicotinic acid is esterified, and the resulting ester is subsequently reduced.
-
Materials: Nicotinic acid, Methanol, Concentrated Sulfuric Acid, Sodium Borohydride, Tetrahydrofuran (THF).
-
Protocol:
-
To a solution of nicotinic acid (1.0 eq) in methanol, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux until the esterification is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture and extract the methyl nicotinate.
-
Suspend the crude methyl nicotinate and finely powdered sodium borohydride (excess) in THF.
-
Add methanol portion-wise to the suspension and reflux the reaction mixture for 24 hours.[3]
-
The pyridine ring is then reduced via catalytic hydrogenation using a suitable catalyst (e.g., PtO₂ or Rh/C) under a hydrogen atmosphere.
-
Step 3: N-Acetylation of 3-Piperidinemethanol
-
Materials: 3-Piperidinemethanol, Acetic Anhydride, Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 3-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 4: Swern Oxidation of 1-Acetyl-3-piperidinemethanol
The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes.[4]
-
Materials: 1-Acetyl-3-piperidinemethanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1-Acetyl-3-piperidinemethanol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Acetylpiperidine-3-carbaldehyde.
-
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Acetylpiperidine-3-carbaldehyde is expected to show characteristic signals for the N-acetyl group, the piperidine ring protons, and the aldehyde proton. Due to the restricted rotation around the amide C-N bond, some of the piperidine proton signals may appear as broadened or multiple peaks at room temperature.[5]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (CHO) | 9.6 - 9.8 | s | 1H | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |
| N-Acetyl (CH₃) | ~2.1 | s | 3H | The methyl protons of the acetyl group are expected to be a sharp singlet. |
| Piperidine (H2, H6) | 3.0 - 4.5 (broad) | m | 2H | Protons adjacent to the nitrogen are deshielded. Broadening is expected due to amide rotamers. |
| Piperidine (H3) | 2.5 - 2.8 | m | 1H | The proton at the 3-position is adjacent to the aldehyde group. |
| Piperidine (H4, H5) | 1.2 - 2.0 | m | 4H | The remaining piperidine ring protons will appear in the aliphatic region. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (CHO) | 195 - 205 | The carbonyl carbon of an aldehyde is highly deshielded.[6] |
| Amide (C=O) | 168 - 172 | The carbonyl carbon of the N-acetyl group. |
| Piperidine (C2, C6) | 40 - 50 | Carbons adjacent to the nitrogen atom. |
| Piperidine (C3) | 50 - 60 | The carbon bearing the aldehyde group. |
| Piperidine (C4, C5) | 20 - 30 | The remaining piperidine ring carbons. |
| N-Acetyl (CH₃) | ~21 | The methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium | Two characteristic bands for the aldehyde C-H stretch. |
| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong | C-H stretching vibrations of the piperidine ring and acetyl methyl group. |
| Aldehyde C=O Stretch | 1720-1740 | Strong | A strong, sharp absorption characteristic of a saturated aliphatic aldehyde. |
| Amide C=O Stretch | 1630-1660 | Strong | A strong absorption for the tertiary amide carbonyl, typically at a lower wavenumber due to resonance. |
Reactivity and Potential Applications in Drug Discovery
1-Acetylpiperidine-3-carbaldehyde is a versatile intermediate with two key points of reactivity: the aldehyde and the piperidine ring.
-
Reactions of the Aldehyde Group: The aldehyde functionality can undergo a wide array of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing substituents.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Aldol and Related Condensation Reactions: To build more complex carbon skeletons.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the primary alcohol.
-
The ability to readily modify the aldehyde group makes this compound an excellent starting point for the generation of chemical libraries for high-throughput screening.
-
The N-Acetylpiperidine Scaffold: The piperidine ring itself is a privileged scaffold in medicinal chemistry, known to be present in numerous approved drugs. The N-acetyl group can influence the conformation of the piperidine ring and its interactions with biological targets. In some cases, the acetyl group can be removed to allow for further functionalization of the piperidine nitrogen.
Given the established importance of the piperidine moiety and the synthetic versatility of the aldehyde group, 1-Acetylpiperidine-3-carbaldehyde is a valuable tool for the synthesis of novel compounds with potential therapeutic applications in areas such as neurodegenerative diseases, oncology, and infectious diseases.
Conclusion
References
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]
-
ACS Publications. (2006). Conformations of N-Acetyl-l-Prolinamide by Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B. [Link]
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RSC Publishing. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]
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ACS Omega. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
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ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]
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PubChemLite. (n.d.). 1-acetylpiperidine-3-carbaldehyde (C8H13NO2). [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]
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Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
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Wikipedia. (n.d.). Swern oxidation. [Link]
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Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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